molecular formula C13H18O B8413075 6-Isopropyl-5,6,7,8-tetrahydronaphthalen-2-ol

6-Isopropyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B8413075
M. Wt: 190.28 g/mol
InChI Key: ZWMOPOHFPGFAAK-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To the mixture of 6-benzyloxy-2-isopropenyl-1,2,3,4-tetrahydronaphthalene and 6-benzyloxy-2-isopropylidene-1,2,3,4-tetrahydronaphthalene (2.37 g, crude) in EtOH (30 mL) is added 10% Pd/C (550 mg) and it is hydrogenated at RT and at 1 atm for 24 h. The mixture is filtered through Celite, and the filtrate is concentrated and purified to give the title compound: 1H NMR (CDCl3) δ 0.95 (d, J=6 Hz, 6H), 1.31-1.41 (m, 1H), 1.42-1.46 (m, 1H), 1.56-1.62 (m, 1H), 1.87-1.92 (m, 1H), 2.39-2.45 (m, 1H), 2.69-2.77 (m, 3H), 4.43 (s, 2H), 6.55 (d, J=2.5 Hz, 1H), 6.58 (d, J=2.5, 8 Hz, 1H), 6.93 (d, J=8 Hz, 1H), 7.31-7.43 (m, 5H); (M−H)−=189.
Name
6-benzyloxy-2-isopropenyl-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-benzyloxy-2-isopropylidene-1,2,3,4-tetrahydronaphthalene
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH2:15][CH:14]([C:19]([CH3:21])=[CH2:20])[CH2:13][CH2:12]2)C1C=CC=CC=1.C(OC1C=C2C(=CC=1)CC(=C(C)C)CC2)C1C=CC=CC=1>CCO.[Pd]>[CH:19]([CH:14]1[CH2:13][CH2:12][C:11]2[CH:10]=[C:9]([OH:8])[CH:18]=[CH:17][C:16]=2[CH2:15]1)([CH3:21])[CH3:20]

Inputs

Step One
Name
6-benzyloxy-2-isopropenyl-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCC(CC2=CC1)C(=C)C
Name
6-benzyloxy-2-isopropylidene-1,2,3,4-tetrahydronaphthalene
Quantity
2.37 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCC(CC2=CC1)=C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
550 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)C1CC=2C=CC(=CC2CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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